Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate
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Overview
Description
Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the purity and structure of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
- Benzyl 4-oxopiperidine-1-carboxylate
- Pyrrolidine derivatives
- Piperidine derivatives
Comparison: Benzyl 4-oxo-2-vinylpiperidine-1-carboxylate is unique due to its vinyl group, which imparts distinct reactivity compared to other piperidine derivatives. This vinyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
benzyl 2-ethenyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2 |
InChI Key |
MJWLAOFALAWZNS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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